[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
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Overview
Description
[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a cyclohexyl ring, a chloro-acetylamino group, and a carbamic acid tert-butyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the chloro-acetylamino group: This step involves the chlorination of an acetylamino precursor, followed by its attachment to the cyclohexyl ring through nucleophilic substitution.
Formation of the carbamic acid tert-butyl ester: This step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings with specific properties such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The chloro-acetylamino group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The carbamic acid tert-butyl ester moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Bromo-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
- [4-(2-Iodo-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
- [4-(2-Fluoro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester exhibits unique reactivity due to the presence of the chloro group, which can participate in specific substitution reactions. Its stability and bioavailability are also enhanced by the carbamic acid tert-butyl ester moiety, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)17(4)11-7-5-10(6-8-11)16-12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUNZMJLCJTCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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